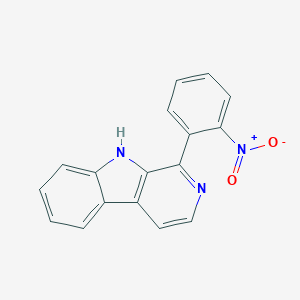![molecular formula C11H12N4O2S B243187 2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as Methylsulfanyl Pyrazolo Pyrimidine (MSPP), is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazolo pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of MSPP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and signaling pathways involved in cancer and inflammation. MSPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. MSPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MSPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. MSPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MSPP has been shown to have low toxicity and good bioavailability.
実験室実験の利点と制限
MSPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity. MSPP has been shown to have good bioavailability and can be administered orally or intravenously. However, MSPP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. MSPP also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of MSPP. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, MSPP could be modified to improve its solubility and half-life, which could enhance its effectiveness in lab experiments and potential therapeutic applications.
合成法
The synthesis of MSPP involves the reaction of 6-amino-1,3-dimethyluracil with 2-methylthio-1,3-dicarbonyl compounds. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetonitrile. The resulting product is purified by recrystallization or chromatography.
科学的研究の応用
MSPP has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in these processes. MSPP has also been studied for its potential use as a diagnostic tool in imaging studies.
特性
分子式 |
C11H12N4O2S |
|---|---|
分子量 |
264.31 g/mol |
IUPAC名 |
11-methylsulfanyl-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c1-18-10-7(8(12)16)9-13-6-4-2-3-5(6)11(17)15(9)14-10/h14H,2-4H2,1H3,(H2,12,16) |
InChIキー |
FBVVSCIOOMWACO-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C(=O)N |
正規SMILES |
CSC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)

![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)